Cas no 854215-49-9 (methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate)

Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate is a synthetic intermediate widely used in pharmaceutical and agrochemical research. This compound features a benzoate ester linked to a chloropyrimidine moiety via an ether bridge, offering versatile reactivity for further functionalization. Its key advantages include high purity, stability under standard storage conditions, and compatibility with a range of organic transformations, such as nucleophilic substitutions and cross-coupling reactions. The presence of both electron-withdrawing (chloro) and electron-donating (oxy) groups enhances its utility in designing bioactive molecules. It is particularly valuable in the development of herbicides, fungicides, and small-molecule inhibitors.
methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate structure
854215-49-9 structure
Product Name:methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate
CAS No:854215-49-9
MF:C12H9ClN2O3
MW:264.66446185112
CID:6263199
PubChem ID:4069392
Update Time:2025-05-26

methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate
    • methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate
    • EN300-15584662
    • AKOS017549520
    • Z1333153087
    • 854215-49-9
    • Inchi: 1S/C12H9ClN2O3/c1-17-11(16)8-2-4-10(5-3-8)18-12-14-6-9(13)7-15-12/h2-7H,1H3
    • InChI Key: KOMBUHHLEYIKFV-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(=NC=1)OC1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 264.0301698g/mol
  • Monoisotopic Mass: 264.0301698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 61.3Ų

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Additional information on methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate

Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate (CAS No. 854215-49-9): A Comprehensive Overview

Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate, identified by its CAS number 854215-49-9, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The structure of this molecule incorporates a benzoate moiety linked to a pyrimidine ring, which is further functionalized with a chloro group and an oxygenated side chain. Such structural features contribute to its unique chemical properties and potential applications in drug development.

The benzoate group in Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate is known for its role in enhancing the solubility and bioavailability of pharmaceutical compounds. This property is particularly valuable in the formulation of drugs intended for oral or parenteral administration. Additionally, the pyrimidine ring is a common scaffold in many bioactive molecules, including antiviral and anticancer agents. The presence of a chloro substituent on the pyrimidine ring can influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.

Recent research has highlighted the importance of Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate in the development of novel therapeutic agents. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, modifications to the benzoate and pyrimidine moieties have led to compounds with enhanced potency and selectivity against targets such as kinases and transcription factors. These findings underscore the compound's potential as a lead molecule in drug discovery programs.

In addition to its pharmacological applications, Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate has shown promise in material science research. The unique structural features of this compound make it a suitable candidate for developing advanced materials with specific functionalities. For example, its ability to form stable complexes with metal ions has been explored in the design of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies.

The synthesis of Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensures the accurate characterization of the compound's structure and purity.

One of the most intriguing aspects of Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate is its potential role in addressing unmet medical needs. Ongoing clinical trials are investigating derivatives of this compound for their efficacy in treating conditions such as cancer and inflammatory diseases. The results from these trials are expected to provide valuable insights into the therapeutic potential of this class of molecules. Furthermore, computational modeling studies are being conducted to predict the binding modes of these compounds with biological targets, which can guide the design of more effective derivatives.

The environmental impact of Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate is another area of concern that requires careful consideration. Efforts are being made to develop sustainable synthetic routes that minimize waste generation and reduce environmental footprint. Green chemistry principles are being applied to optimize reaction conditions, such as using biodegradable solvents and renewable feedstocks. These initiatives align with global efforts to promote sustainable practices in pharmaceutical manufacturing.

In conclusion, Methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate (CAS No. 854215-49-9) is a versatile compound with significant potential in both pharmaceuticals and material science. Its unique structural features contribute to its biological activity and material properties, making it a valuable asset in research and development efforts. As scientific understanding continues to evolve, new applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.

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